molecular formula C11H12F3NO2 B12951640 Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B12951640
M. Wt: 247.21 g/mol
InChI Key: YLEREJIVAJYLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate ( 1178458-91-7 ) is a chemical building block of significant interest in medicinal and synthetic chemistry research. This compound features a molecular formula of C11H12F3NO2 and a molecular weight of 247.21 g/mol . Its structure incorporates both an ester group and a primary amino group attached to a central carbon atom, which is further functionalized with a 4-(trifluoromethyl)phenyl group . This specific arrangement makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of the trifluoromethyl (CF3) group is a key structural motif, as it is known to influence the metabolic stability, lipophilicity, and overall bioavailability of drug candidates . Researchers utilize this compound as a versatile intermediate for constructing amino acid derivatives and other pharmacologically active compounds. It is strictly for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEREJIVAJYLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenylpropanoates. These products have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate serves as an intermediate in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological profiles. The presence of the amino group facilitates interactions with biological targets, potentially influencing pharmacokinetics and pharmacodynamics.

2. Biological Activity

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antimicrobial effects
  • Anti-inflammatory properties
  • Potential as enzyme inhibitors

Studies are ongoing to fully elucidate the biological profile of this compound, particularly its efficacy and safety in therapeutic applications.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential agrochemical. Its lipophilic nature can enhance its effectiveness as a pesticide or herbicide. Research into its environmental impact and degradation pathways is essential for assessing its viability in agricultural practices.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, including:

  • Nucleophilic substitution reactions
  • Amine coupling reactions

These methods allow for variations in yield and purity based on the specific conditions employed during synthesis.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through nucleophilic aromatic substitution. The researchers reported high yields and characterized the product using NMR and mass spectrometry, confirming its structure and purity. This work highlights the compound's potential as a building block for further synthetic modifications .

Case Study 2: Pharmacological Evaluation

In another investigation, the pharmacological effects of this compound were evaluated using isolated rat tissue models. The results indicated significant activity against specific biological targets, suggesting its potential utility in drug formulations aimed at treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

The following analysis compares Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate with structurally related esters and phenylalanine derivatives, emphasizing substituent effects, biological activity, and applications.

Structural Analogs with Modified Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (R/R1) Ester Group Biological Activity Key References
This compound R = 4-(trifluoromethyl)phenyl Methyl Herbicidal activity against rape (IC₅₀: 50–100 μM) Molecules 2012
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride R = 4-(methanesulfonyl)phenyl Ethyl Not explicitly reported; likely pharmaceutical (salt form enhances solubility) Parchem
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate R = 4-((2-methylallyl)amino)phenyl Methyl No activity data; structural analog with allylamino group Parchem
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate R = 4-fluorophenyl; R1 = trifluorobenzenesulfonamido Methyl Discontinued; potential instability or low efficacy CymitQuimica
Key Observations:
  • Trifluoromethyl vs.
  • Amino Group Modifications: Replacement of the amino group with a sulfonamido moiety () led to discontinuation, possibly due to synthetic challenges or reduced bioactivity .

Herbicidal Activity in Context

The target compound’s herbicidal efficacy against rape (IC₅₀: 50–100 μM) is comparable to analogs with electron-withdrawing substituents (e.g., 4-chlorobenzyl, 4-nitrophenyl) but inferior to bulky groups like 3,4,5-trimethoxyphenyl, which showed enhanced activity . Notably, its weak activity against barnyard grass aligns with broader trends in phenylalanine-derived herbicides, which often exhibit selectivity for dicotyledonous plants .

Pharmacological Potential of Complex Derivatives

This compound, part of a larger drug candidate, highlights the versatility of the trifluoromethylphenyl motif in medicinal chemistry, particularly in enhancing target binding and metabolic resistance .

Biological Activity

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate, an organic compound characterized by its trifluoromethyl substituent and amino acid backbone, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14F3N
  • Molecular Weight : Approximately 247.21 g/mol
  • Key Features :
    • Trifluoromethyl group enhances lipophilicity.
    • Amino group and ester functionality contribute to its reactivity and biological interactions.

The presence of the trifluoromethyl group is particularly significant as it influences the compound's pharmacokinetic properties, making it a candidate for various therapeutic applications.

This compound exhibits a range of biological activities through several mechanisms:

  • Enzyme Interactions : The compound interacts with enzymes such as amino acid decarboxylases and transaminases. The amino group facilitates various biochemical transformations, while the trifluoromethyl group enhances binding to hydrophobic sites in proteins.
  • Cellular Effects : At low concentrations, it can enhance metabolic activity and promote cell proliferation. However, at higher doses, it may induce oxidative stress and cytotoxic effects.
  • Inflammation Regulation : Similar compounds have been shown to modulate inflammation pathways, suggesting potential applications in treating inflammatory conditions.

Biological Activities

The biological activities of this compound include:

  • Antiviral Activity : Compounds with similar structures have demonstrated efficacy against various viruses by inhibiting viral entry into host cells. The mechanism often involves interaction with viral surface proteins .
  • Anticancer Potential : Variants of this compound have been explored for their anticancer properties, particularly in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds, highlighting the unique features of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoateC13H16F3NEthyl instead of methylPotential antidepressant
Methyl (2R)-2-amino-3-[2-cyano-4-(trifluoromethyl)phenyl]propanoateC13H14F3NCyano group additionAnticancer properties
Methyl 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoateC12H14F4NFluoro substitutionAnti-inflammatory

This table illustrates how structural variations can lead to significant differences in biological activity, emphasizing the importance of the trifluoromethyl group in enhancing the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HIV entry into host cells by targeting specific viral glycoproteins. The results indicated low cytotoxicity at effective concentrations, making it a promising candidate for further development .
  • Cytotoxicity Assessment : In vitro studies showed that at concentrations above a certain threshold (typically >100 μM), this compound exhibited cytotoxic effects on various cancer cell lines, correlating with oxidative stress markers.
  • Neuroprotective Studies : Research highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

  • Esterification: Reaction of 2-amino-2-(4-(trifluoromethyl)phenyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester .
  • Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to protect the amino group during intermediate steps, followed by deprotection under acidic conditions (e.g., TFA in dichloromethane) .
  • Purification: Column chromatography or recrystallization to isolate the product, confirmed by LCMS (e.g., m/z 450 [M+H₂O]⁺) and HPLC retention time (e.g., 0.90–1.15 minutes under SQD-FA05 conditions) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral Resolution: Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC to separate enantiomers .
  • Asymmetric Catalysis: Employing chiral catalysts (e.g., BINAP-metal complexes) during key steps like hydrogenation or alkylation to favor the desired enantiomer .
  • Crystallization-Induced Dynamic Resolution (CIDR): Leveraging differential solubility of enantiomers in specific solvents (e.g., hexane/ethyl acetate mixtures) .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • LCMS/HPLC: Confirm molecular weight (e.g., m/z 450 [M+H₂O]⁺) and retention time (1.15 minutes under SQD-FA05 conditions) .
  • NMR: ¹H/¹³C NMR to verify structural integrity (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR) .
  • FT-IR: Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, amino N-H bend at ~1600 cm⁻¹) .

Advanced: How can degradation products or impurities be profiled?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions. Analyze degradants via LCMS/MS .
  • Impurity Tracking: Use reference standards (e.g., 2-(4-ethylphenyl)propanoic acid analogs) to identify common byproducts (e.g., hydrolysis products) .
  • High-Resolution Mass Spectrometry (HRMS): Assign exact masses to trace impurities (e.g., methyl ester hydrolysis to carboxylic acid) .

Basic: What are its applications in medicinal chemistry research?

Methodological Answer:

  • Intermediate for Drug Candidates: Used to synthesize trifluoromethyl-containing analogs targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCR modulators) .
  • Protease Substrate Mimetics: The amino ester motif mimics peptide bonds in protease activity assays .

Advanced: How does the trifluoromethyl group influence bioactivity?

Methodological Answer:

  • Metabolic Stability: The CF₃ group reduces oxidative metabolism, enhancing half-life in vivo .
  • Electron-Withdrawing Effects: Modulates pKa of adjacent amino groups, affecting binding affinity to targets like serine hydrolases .
  • Comparative Studies: Replace CF₃ with CH₃ or Cl in analogs to quantify steric/electronic contributions via IC₅₀ or Ki assays .

Basic: What safety precautions are required for handling?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazard codes) .
  • Waste Disposal: Neutralize acidic reaction mixtures (e.g., TFA) with bicarbonate before disposal .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .
  • Structural Confirmation: Ensure compound integrity via X-ray crystallography or 2D NMR if bioactivity discrepancies arise .

Basic: What solvents are compatible with this compound?

Methodological Answer:

  • Polar Solvents: Methanol, DMSO, and dichloromethane (stable for 24 hours at 25°C) .
  • Avoid Protic Acids: Prolonged exposure to HCl or H₂SO₄ may hydrolyze the ester .

Advanced: How to design SAR studies for derivatives?

Methodological Answer:

  • Scaffold Modifications: Synthesize analogs with varying substituents (e.g., -CF₃ → -OCF₃ or -SCF₃) to map steric/electronic effects .
  • 3D-QSAR Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.